![molecular formula C11H8N2O3S B5914504 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914504.png)
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one, also known as ML347, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit promising pharmacological properties, making it a subject of intense research.
作用机制
The mechanism of action of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one involves the inhibition of HDACs and PDEs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in altered gene expression. PDEs, on the other hand, are enzymes that regulate cyclic nucleotide signaling pathways. Inhibition of PDEs leads to increased levels of cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects:
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has been found to exhibit various biochemical and physiological effects, depending on the target enzyme and the disease condition. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also exhibiting anti-inflammatory effects in various disease conditions. Inhibition of PDEs has been found to exhibit vasodilatory effects, making it a potential therapeutic agent for cardiovascular diseases.
实验室实验的优点和局限性
The advantages of using 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in lab experiments include its potent inhibitory activity against HDACs and PDEs, making it a valuable tool for studying the role of these enzymes in various disease conditions. However, the limitations of using 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in lab experiments include its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
未来方向
There are several future directions for the research on 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one. One potential direction is the development of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one derivatives with improved pharmacokinetic properties and selectivity for specific target enzymes. Another direction is the evaluation of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in preclinical and clinical studies for its potential therapeutic applications in various disease conditions. Additionally, the use of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in combination with other therapeutic agents could be explored to enhance its efficacy and reduce potential side effects.
合成方法
The synthesis of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one involves a multistep process that begins with the reaction of 2-chloro-4-nitropyridine with 2-mercaptobenzoic acid. The resulting intermediate is then subjected to a series of reactions, including cyclization, reduction, and oxidation, to yield the final product.
科学研究应用
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has been extensively studied for its potential as a therapeutic agent in various disease conditions. It has been found to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes are involved in various cellular processes and have been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
属性
IUPAC Name |
6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c1-4-2-6(15)13-11-8(4)9-10(17-11)5(14)3-7(16)12-9/h2-3H,1H3,(H,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXRYXRBSQUTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C3=C(S2)C(=CC(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5914428.png)
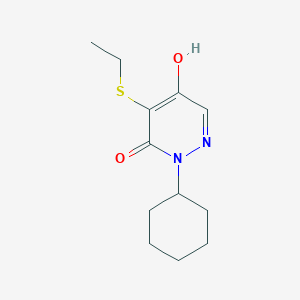
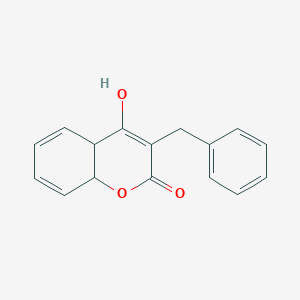

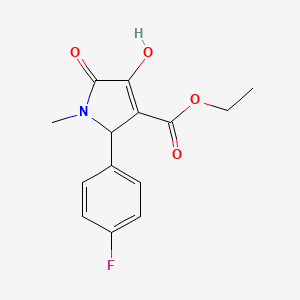
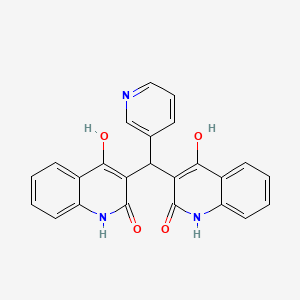
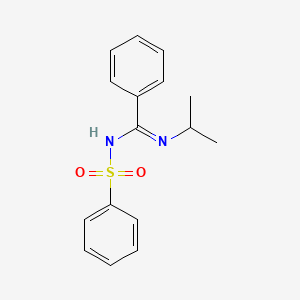
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-({[2-(dimethylamino)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5914472.png)
![7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914479.png)
![7-hydroxy-2-(methylthio)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914482.png)
![N-(2,4-dimethylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914505.png)
![7-(1,3-benzodioxol-5-yl)-9-(difluoromethyl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914509.png)
![2-(benzylthio)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914512.png)
![2-[(2-chlorobenzyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914526.png)